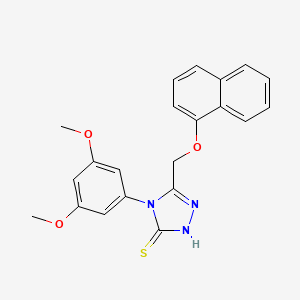![molecular formula C7H5FN2S B11768072 5-Fluorobenzo[d]isothiazol-3-amine](/img/structure/B11768072.png)
5-Fluorobenzo[d]isothiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluorobenzo[d]isothiazol-3-amine is a chemical compound with a unique structure that includes a fluorine atom attached to a benzoisothiazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the fluorine atom can significantly alter the compound’s properties, making it a valuable subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorobenzo[d]isothiazol-3-amine typically involves the introduction of a fluorine atom into a benzoisothiazole framework. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the benzoisothiazole ring. The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods could include continuous flow reactors and the use of more readily available starting materials. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluorobenzo[d]isothiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents, alkyl halides, or aryl halides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzoisothiazoles.
Aplicaciones Científicas De Investigación
5-Fluorobenzo[d]isothiazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Fluorobenzo[d]isothiazol-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzoisothiazole: Lacks the fluorine atom, which can result in different chemical and biological properties.
5-Chlorobenzo[d]isothiazol-3-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
5-Bromobenzo[d]isothiazol-3-amine: Contains a bromine atom, which can also alter its properties compared to the fluorinated version.
Uniqueness
The presence of the fluorine atom in 5-Fluorobenzo[d]isothiazol-3-amine makes it unique compared to its analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H5FN2S |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
5-fluoro-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C7H5FN2S/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10) |
Clave InChI |
AAOKAKGSZVZTDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)C(=NS2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile](/img/structure/B11767991.png)

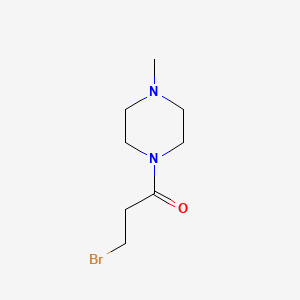
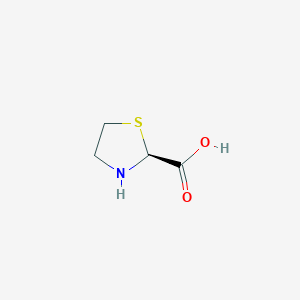
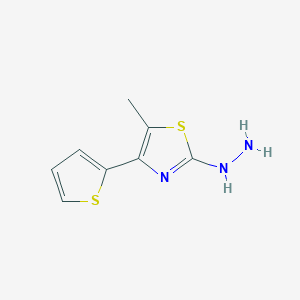
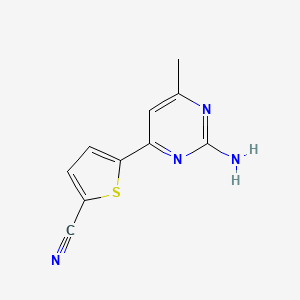
![5-Methyl-2,5-diazaspiro[3.5]nonane](/img/structure/B11768040.png)

![6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine](/img/structure/B11768047.png)
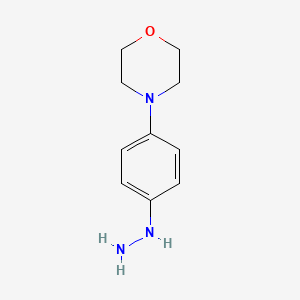
![5-tert-Butyl 6-ethyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B11768052.png)
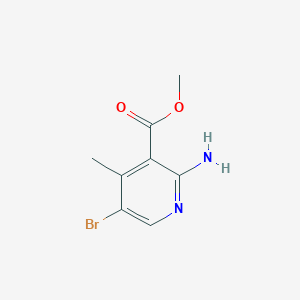
![2,2-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B11768066.png)
